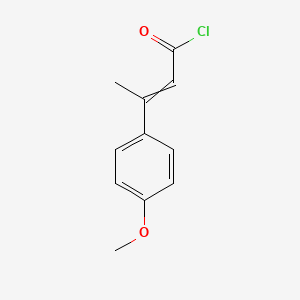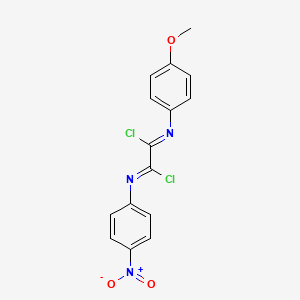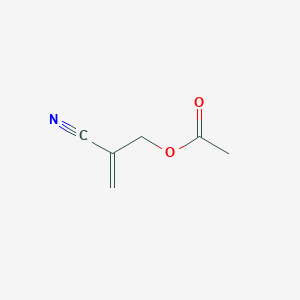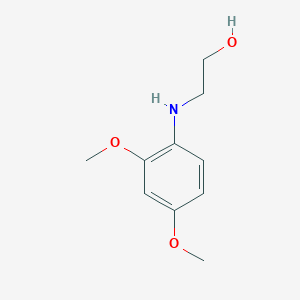
3-(4-Methoxyphenyl)but-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)but-2-enoyl chloride is an organic compound with the molecular formula C11H11ClO2. It is a derivative of cinnamoyl chloride, where the phenyl ring is substituted with a methoxy group at the para position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Methoxyphenyl)but-2-enoyl chloride can be synthesized through the reaction of 4-methoxycinnamic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride. The reaction conditions include:
Reflux temperature: 60-80°C
Reaction time: 2-4 hours
Solvent: Anhydrous dichloromethane or chloroform
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are carried out on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)but-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reaction with water to form 4-methoxycinnamic acid.
Reduction: Reaction with reducing agents to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents include primary and secondary amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine or pyridine.
Hydrolysis: Reagents include water or aqueous sodium hydroxide. Conditions involve mild heating.
Reduction: Reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Conditions involve anhydrous solvents and low temperatures.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
4-Methoxycinnamic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
3-(4-Methoxyphenyl)but-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)but-2-enoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in drug development, the compound may be used to modify active pharmaceutical ingredients to enhance their efficacy or stability.
Comparison with Similar Compounds
Similar Compounds
Cinnamoyl chloride: The parent compound without the methoxy substitution.
4-Methoxycinnamic acid: The corresponding acid form.
3-(4-Methoxyphenyl)prop-2-enoyl chloride: A similar compound with a different substitution pattern.
Uniqueness
3-(4-Methoxyphenyl)but-2-enoyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of its derivatives. The methoxy group can enhance the compound’s electron-donating ability, making it more reactive in certain nucleophilic substitution reactions. Additionally, the methoxy substitution can impact the biological activity of the resulting compounds, making it a valuable intermediate in drug development and other applications.
Properties
CAS No. |
750647-40-6 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)but-2-enoyl chloride |
InChI |
InChI=1S/C11H11ClO2/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3 |
InChI Key |
IWBNHVGNLFNPPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)Cl)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)
![N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide](/img/structure/B12523372.png)
![Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-](/img/structure/B12523377.png)
![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
![2-{(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B12523412.png)
![3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid](/img/structure/B12523418.png)
![2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12523423.png)
